molecular formula C32H46N2O5S B11939573 5-(3-Heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid CAS No. 4971-48-6

5-(3-Heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid

Cat. No.: B11939573
CAS No.: 4971-48-6
M. Wt: 570.8 g/mol
InChI Key: NUVIBPSQTHIMKV-UHFFFAOYSA-N
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Description

5-(3-Heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring, a phenoxy group, and a sulfonic acid group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is formed through the reaction of hydrazine with a β-diketone under acidic conditions. The resulting pyrazole intermediate is then reacted with a heptadecyl halide to introduce the heptadecyl group.

Next, the phenoxy group is introduced through a nucleophilic aromatic substitution reaction, where the pyrazole intermediate reacts with a phenol derivative in the presence of a base. Finally, the sulfonic acid group is added via sulfonation, using sulfur trioxide or chlorosulfonic acid as the sulfonating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the pyrazole ring or the phenoxy group.

    Substitution: The phenoxy group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide or acids like hydrochloric acid are employed depending on the type of substitution.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, reduced pyrazole compounds, and substituted phenoxy derivatives.

Scientific Research Applications

5-(3-Heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfonic acid group enhances its solubility and reactivity, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-Heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol)-1-yl]-3-methylbenzenesulfonic acid
  • 2-Ethoxy-5-(3-heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid

Uniqueness

Compared to similar compounds, 5-(3-Heptadecyl-4,5-dihydro-5-oxo-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

4971-48-6

Molecular Formula

C32H46N2O5S

Molecular Weight

570.8 g/mol

IUPAC Name

5-(3-heptadecyl-5-oxo-4H-pyrazol-1-yl)-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C32H46N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-27-25-32(35)34(33-27)28-23-24-30(31(26-28)40(36,37)38)39-29-21-18-16-19-22-29/h16,18-19,21-24,26H,2-15,17,20,25H2,1H3,(H,36,37,38)

InChI Key

NUVIBPSQTHIMKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O

Origin of Product

United States

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